![molecular formula C8H16N2 B1299054 endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 87571-88-8](/img/structure/B1299054.png)

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

描述

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a significant focus in the field of organic chemistry, with many research groups aiming to achieve enantioselective construction. Traditional methods often involve creating an acyclic precursor containing all necessary stereochemical information, which then facilitates the formation of the bicyclic structure in a stereocontrolled manner. However, alternative methodologies have been developed where stereochemical control is directly applied in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives. These advancements represent key achievements in the synthesis of complex molecular architectures .

Synthesis Analysis of endo-9-Methyl-9-azabicyclononan-3-amine

The synthesis of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in the production of Granisetron hydrochloride, involves a multi-step process. Starting with the oxidation of citric acid and proceeding through a Mannich reaction, the synthesis pathway includes the formation of an oxime and subsequent reduction with LiAlH4. The final step involves the separation of endo- and exo-isomers, achieving an overall yield of over 16.8%. The structure of the synthesized compound was confirmed using various analytical techniques such as IR, NMR, and MS, ensuring the accuracy of the synthetic process .

Molecular Structure Analysis of Tetramethyl-azabicyclo[2.2.2]octan-5-endo-ol Derivatives

The derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have been synthesized through a series of reactions starting with cyanoethylation, followed by reduction and acylation. The resulting amides, derived from 5-endo-(3-aminopropoxy)-tetramethyl-azabicyclo[2.2.2]octane, exhibit significant biological activities, including antiarrhythmic and local anesthetic effects. The synthesis of various N-alkyl and N-acyl derivatives, as well as urethane and carbamoyloxy derivatives, has been described. These compounds have been tested for their pharmacological properties, with some showing strong antiarrhythmic and local anesthetic activities, while others exhibit antiarrhythmic effects exclusively .

Chemical Reactions Analysis of Azabicyclo[2.2.2]octane Derivatives

The chemical reactions involved in the synthesis of azabicyclo[2.2.2]octane derivatives are complex and require precise control over reaction conditions. The process includes steps such as cyanoethylation, which introduces a nitrile group, followed by reduction to form amines. Subsequent reactions with acyl chlorides lead to the formation of amides. These reactions are critical for the introduction of functional groups that confer the desired biological activities on the final compounds. The ability to manipulate the molecular structure through these reactions is essential for the development of new pharmaceutical agents with specific therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The presence of the azabicyclo[3.2.1]octane scaffold imparts rigidity and a defined three-dimensional shape, which is crucial for biological activity. The stereochemistry of the scaffold is particularly important for interaction with biological targets. Analytical techniques such as IR, NMR, and MS are employed to confirm the structure and purity of the synthesized compounds, which is essential for their application in pharmaceuticals. The physical properties, such as solubility and melting point, as well as chemical properties like reactivity and stability, are influenced by the specific substituents and functional groups present in the molecule .

科学研究应用

Antiarrhythmic and Anesthetic Activities : Research by Longobardi, Schenone, and Bondavalli (1979) explored derivatives of azabicyclo[2.2.2]octan-5-endo-ol, closely related to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, demonstrating strong antiarrhythmic and local anesthetic activities in certain amides (Longobardi, Schenone, & Bondavalli, 1979).

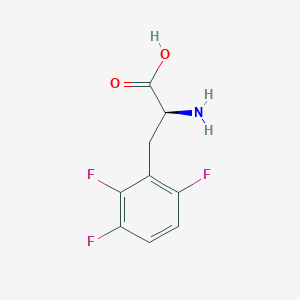

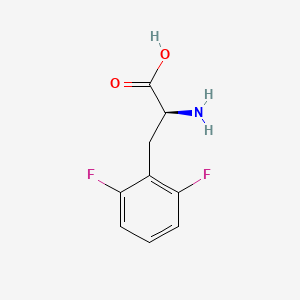

Synthesis of Constrained Amino Acids : Caputo et al. (2006) reported the synthesis of diastereomeric azabicyclo[3.2.1]octane carboxylic acids, offering a route to optically pure amino acids. These compounds can be considered both alpha,gamma- and alpha,delta-diamino acids, indicating their potential in peptide synthesis and design (Caputo et al., 2006).

Pharmacological Studies and Structural Analysis : Izquierdo et al. (1991) synthesized 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides, performing structural and pharmacological studies. This research contributed to understanding the conformational and pharmacological properties of these compounds (Izquierdo et al., 1991).

Radiopharmaceuticals and Imaging : Gee, Moldt, and Gjedde (1997) worked on the 11C-labelling of a novel tropane derivative, an inhibitor of the dopamine transporter, showcasing its potential in neuroimaging and the study of neurological disorders (Gee, Moldt, & Gjedde, 1997).

NMR Spectroscopy and Stereochemistry : Lazny et al. (2012) conducted a study on tropane derivatives, involving fast N-methyl inversion. Their work, which included NMR spectroscopy, offered insights into the stereochemistry of these compounds in various solvents, contributing to the understanding of their structural dynamics (Lazny et al., 2012).

属性

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMRAKQWLKWMH-IEESLHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)